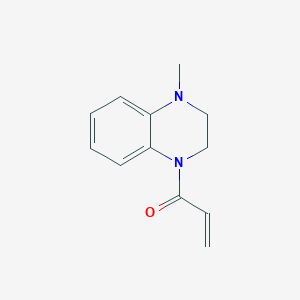

1-(4-Methyl-2,3-dihydrochinoxalin-1-yl)prop-2-en-1-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one is a heterocyclic compound that features a quinoxaline core Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry

Wissenschaftliche Forschungsanwendungen

1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

In terms of mode of action, these compounds often interact with their targets leading to changes at the molecular and cellular level. For example, some compounds have been found to exhibit cytotoxic activity on cancer cells .

As for the biochemical pathways, these can vary widely depending on the specific compound and its targets. Some compounds, for instance, have been found to inhibit tyrosinase, a key enzyme in the melanin biosynthetic pathway .

Regarding pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can greatly impact its bioavailability and efficacy.

The result of action, or the molecular and cellular effects of a compound’s action, can also vary. Some compounds, for example, have been found to cause mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one typically involves the condensation of 4-methyl-2,3-dihydroquinoxaline with an appropriate aldehyde or ketone under acidic or basic conditions. Common reagents used in this synthesis include acetic anhydride, sulfuric acid, and sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products Formed: The major products formed from these reactions include quinoxaline derivatives with varied functional groups, which can exhibit different biological and chemical properties.

Vergleich Mit ähnlichen Verbindungen

Quinoxaline: The parent compound with a similar core structure.

2,3-Dihydroquinoxaline: A reduced form with different reactivity.

4-Methylquinoxaline: A methylated derivative with distinct properties.

Uniqueness: 1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts unique chemical and biological properties

Biologische Aktivität

1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one, also known by its CAS number 1339235-68-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of 1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one is C14H14N2O2 with a molecular weight of approximately 242.27 g/mol. The compound exhibits a density of 1.187 g/cm³ and a boiling point of 343.6ºC at 760 mmHg .

Biological Activity Overview

The biological activities of quinoxaline derivatives, including 1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one, are diverse and include:

- Antiviral Activity : Quinoxaline derivatives have shown promise as antiviral agents against various viruses, including Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV). Studies indicate that certain derivatives exhibit significant antiviral activity at low concentrations .

- Neuroprotective Effects : Compounds in this class have been investigated for their neuroprotective properties, particularly as antagonists at NMDA receptor glycine sites. This suggests potential applications in treating neurodegenerative diseases .

The mechanisms through which 1-(4-Methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- NMDA Receptor Antagonism : The compound may act as an antagonist at NMDA receptors, which are critical in excitatory neurotransmission and are implicated in various neurological disorders.

- Inhibition of Viral Replication : The antiviral activity is likely mediated through the inhibition of viral replication processes, potentially by interfering with viral entry or replication machinery.

Case Studies and Research Findings

Several studies have examined the biological activity of related compounds and their implications:

Antiviral Studies

A systematic review highlighted the antiviral potential of quinoxaline derivatives against HSV and HCMV. Notably, certain derivatives demonstrated higher efficacy than standard antiviral agents like ganciclovir .

| Compound | Virus Targeted | EC50 (µM) | CC50 (µM) | Remarks |

|---|---|---|---|---|

| Compound A | HSV | <0.05 | >150 | High efficacy |

| Compound B | HCMV | 0.059 | >150 | Comparable safety profile |

Neuroprotective Research

Research into NMDA receptor antagonists has shown that substituted quinoxaline derivatives can significantly reduce excitotoxicity in neuronal cultures. These findings support their potential use in treating conditions like Alzheimer's disease .

Eigenschaften

IUPAC Name |

1-(4-methyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-3-12(15)14-9-8-13(2)10-6-4-5-7-11(10)14/h3-7H,1,8-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWGCWCSANNJKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C2=CC=CC=C21)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.